5-Fluorogramine

説明

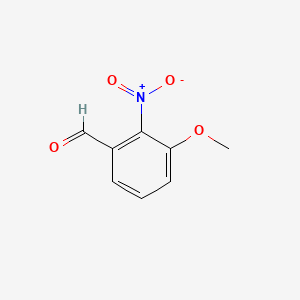

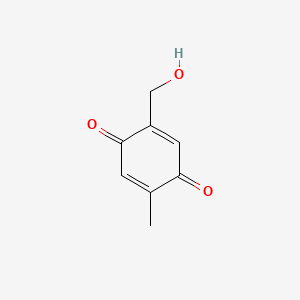

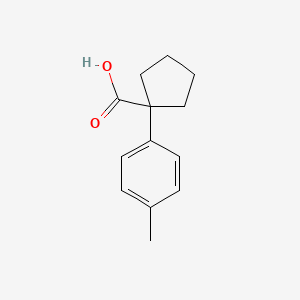

1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, also known as 5-Fluoro-DMT, is a novel psychoactive compound that has recently been gaining attention in the scientific community. It is a derivative of the well-known hallucinogen N,N-dimethyltryptamine (DMT) and is structurally similar to other indoleamine compounds such as serotonin and melatonin. 5-Fluoro-DMT has been found to possess a wide range of pharmacological effects, including psychedelic, antidepressant, and anxiolytic properties. In addition, its unique chemical structure has made it an attractive target for further research into its potential therapeutic applications.

科学的研究の応用

蛍光顕微鏡

5-Fluorogramineは、その蛍光特性により、蛍光顕微鏡を使用して細胞プロセスをサブセルレベルで研究するために使用できます。 このアプリケーションにより、研究者は、生きた細胞内のタンパク質の場所、会合、イオン輸送や代謝などの他の現象を観察できます .

医療診断

この化合物の蛍光は、診断目的のために利用できます。 医療診断では、this compoundを使用して核酸またはタンパク質を検出および定量し、さまざまな疾患の診断に役立てることができます .

環境モニタリング

This compoundの蛍光に対する感度は、環境モニタリングに適しています。 これは、特定の汚染物質または環境サンプルの変化を検出するために使用でき、生態学的調査と安全性に貢献します .

化学合成

This compoundは、蛍光プローブの合成に役割を果たすことができます。 これらのプローブは、分子、細胞、または生物学的プロセスを検出するために、生物学、化学、材料科学において重要です .

バイオテクノロジー研究

バイオテクノロジーでは、this compoundの特性は、遺伝子分析とDNAシーケンシングに活用できます。 その蛍光能力は、実験中の遺伝物質の可視化と追跡に役立ちます .

作用機序

Target of Action

5-Fluorogramine, also known as “INDOLE, 3-(DIMETHYLAMINO)METHYL-5-FLUORO-” or “1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine”, is known to target uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, thereby inhibiting their normal function . The mechanism of cytotoxicity of this compound has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .

Biochemical Pathways

This compound affects several biochemical pathways. The primary cytotoxic effect of this compound is believed to result from the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) thereby resulting in inhibition of DNA synthesis and induction of programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by marked interpatient variability in tumor response and patient tolerance . The oral absorption of this compound is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth. This is achieved through the disruption of DNA and RNA synthesis, which leads to cell death . Despite these advances, drug resistance remains a significant limitation to the clinical use of this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degree of this compound susceptibility was found to correlate with the inhibition of biosynthesis of both RNA and DNA, incorporation of 5-fluorouracil into RNA, inhibition of ribosomal protein synthesis, and levels of 5-fluorodeoxyuridine monophosphate .

生化学分析

Biochemical Properties

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine, the first step in the kynurenine pathway . The compound interacts with IDO1 by binding to its active site, thereby inhibiting its enzymatic activity. This interaction is crucial in modulating immune responses, as IDO1 activity is associated with immune tolerance and suppression of T-cell function .

Cellular Effects

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in immune responses. By inhibiting IDO1, the compound reduces the production of kynurenine, a metabolite that suppresses T-cell activity and promotes immune tolerance . This inhibition leads to enhanced T-cell proliferation and activation, thereby boosting the immune response against tumor cells . Additionally, the compound has been observed to modulate gene expression related to immune function and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine involves its binding to the active site of IDO1, preventing the enzyme from catalyzing the oxidation of L-tryptophan . This binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . The inhibition of IDO1 activity results in decreased levels of kynurenine and other downstream metabolites, thereby modulating immune responses and reducing immune tolerance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on IDO1 activity, leading to sustained modulation of immune responses . Prolonged exposure to the compound may result in adaptive changes in cellular function, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine vary with different dosages in animal models. At low doses, the compound effectively inhibits IDO1 activity and enhances immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and immunosuppression . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .

Metabolic Pathways

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is involved in the kynurenine pathway, where it inhibits the activity of IDO1 . This inhibition leads to decreased production of kynurenine and other downstream metabolites, thereby modulating immune responses . The compound may also interact with other enzymes and cofactors involved in tryptophan metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is transported and distributed through passive diffusion and active transport mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular targets .

Subcellular Localization

The subcellular localization of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is primarily within the cytoplasm, where it interacts with IDO1 . The compound may also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its binding interactions and post-translational modifications . These localizations can influence the compound’s activity and function within the cell .

特性

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCNSISRJMCGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187864 | |

| Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-90-8 | |

| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorogramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 343-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 343-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM52C35PV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1294538.png)